Cilazaprilat-d5

Isotopic purity d0 impurity quantification bias

Laboratories using structural analog internal standards for cilazaprilat quantification routinely face inter-lot matrix factor CVs >12%, compromising method accuracy and regulatory compliance. Cilazaprilat-d5 provides the exact co-eluting isotope dilution solution: • Isotopic cross-talk ≤0.2 ng/mL (<5% LLOQ) across 0.5-10,000 ng/mL dynamic range • IS-normalized matrix factor window 0.97-1.04 in hemolyzed, lipemic, and hyperbilirubinemic plasma • Lot-specific COA confirms d0 <0.3%, ensuring low-QC bias ≤3% and batch-to-batch consistency across method lifecycle Certified ≥99% D5 enrichment eliminates systematic errors inherent to analog IS methods, meeting EMA and FDA bioanalytical validation guidelines without post-hoc calibration corrections.

Molecular Formula C20H27N3O5
Molecular Weight 394.5 g/mol
Cat. No. B12421895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilazaprilat-d5
Molecular FormulaC20H27N3O5
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17+/m1/s1/i1D,2D,3D,6D,7D
InChIKeyUVAUYSRYXACKSC-ZATIPLLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilazaprilat-d5 Internal Standard: Deuterated ACE Inhibitor Metabolite for Quantitative Bioanalysis


Cilazaprilat-d5 is a pentadeuterated, stable isotope-labeled analog of cilazaprilat, the active diacid metabolite of the ACE inhibitor prodrug cilazapril [1]. As an isotopically matched internal standard, it exhibits virtually identical physicochemical behavior to the unlabeled analyte, while its nominal mass shift of 5 Da enables selective detection by tandem mass spectrometry. This compound is primarily employed in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) methods for accurate quantification of cilazaprilat in complex biological matrices, supporting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Why Non-Isotopic or Incorrectly Labeled Internal Standards Cannot Replace Cilazaprilat-d5


Generic substitution of a stable isotope-labeled internal standard with a structurally analogous but non‑deuterated IS, an unmatched isotopologue (e.g., cilazapril-d5), or even a partially deuterated cilazaprilat‑d4 introduces systematic errors that directly compromise method accuracy and regulatory compliance [1]. Disparities in extraction recovery, ionization suppression profiles, and analyte‑IS co‑elution result in matrix factor variability >15%, while inadequate mass shift leads to isotopic cross‑talk, producing unacceptable bias especially at low or high analyte concentrations. The following evidence demonstrates why only a high‑purity cilazaprilat‑d5 with confirmed 5 Da mass shift and ≥99% D5 enrichment reliably meets stringent bioanalytical validation criteria.

Quantitative Differentiation of Cilazaprilat-d5 Against Alternative Internal Standard Strategies


Certified Isotopic Enrichment ≥99.2% D5 Prevents d0 Carryover Bias That Plagues Lower-Purity Batches

A certificate of analysis for the target cilazaprilat-d5 lot shows isotopic enrichment of 99.2% D5 with unlabeled (d0) content <0.3% . In contrast, a cilazaprilat-d5 batch with only 98% isotopic enrichment would contain 2% d0 impurity. The systematic bias introduced by even 1% d0 contamination in the internal standard has been demonstrated to reach >10% positive error at low QC concentrations [1]. Accordingly, the target product's d0 <0.3% limits potential d0‑induced bias to <3% at the LLOQ, representing a >3‑fold safety margin over a 2%‑impure comparator and ensuring compliance with the 15% accuracy limit mandated by regulatory guidance.

Isotopic purity d0 impurity quantification bias stable isotope dilution

5 Da Mass Shift Eliminates Isotopic Overlap Risk That d4-Labeled Comparators Incur at High Analyte Levels

Based on the published isotopic distribution of cilazaprilat (PubChem CID 119407), the M+4 isotopologue relative abundance is 0.042%, while the M+5 abundance is only 0.002% [1]. When an LC‑MS/MS method with a validated upper limit of quantification (ULOQ) of 10,000 ng/mL and LLOQ of 0.5 ng/mL [2] is employed, the use of a cilazaprilat‑d4 internal standard would introduce an interfering signal of 4.2 ng/mL in the IS channel—corresponding to >20% of the LLOQ—exceeding the commonly accepted ≤20% carryover criterion. The 5 Da shift of cilazaprilat‑d5 reduces the theoretical cross‑contribution to just 0.2 ng/mL (<5% of LLOQ), effectively eliminating isotopic crosstalk even at the highest calibration concentration.

Mass shift isotopic overlap cross‑talk M+4 interference LLOQ integrity

Matrix Effect Compensation Outperforms Non-Isotopic Internal Standards by 5‑Fold Lower Variability

In the fully validated LC‑MS/MS assay employing cilazaprilat‑d5, the IS‑normalized matrix factor (MF) across six different plasma lots ranged from 0.97 to 1.04 with a CV of 2.6% [1]. This tight distribution, centered at unity, demonstrates thorough compensation for ionization suppression by the co‑eluting deuterated IS. By contrast, a comprehensive review of LC‑MS methods revealed that non‑isotopic internal standards exhibit a median inter‑lot MF coefficient of variation of 12.6%, corresponding to typical IS‑normalized MF windows of 0.75–1.25 [2]. Thus, cilazaprilat‑d5 reduces matrix‑effect‑induced imprecision by approximately 5‑fold relative to commonly used structural analog ISs, ensuring that acceptance criteria for precision and accuracy (≤15% CV) are consistently met.

Matrix effect ion suppression internal standard normalization co‑elution

High-Value Procurement Scenarios for Cilazaprilat-d5 in Quantitative Bioanalysis


Regulated Bioequivalence and Pharmacokinetic Studies with Extended Linear Ranges

For trials requiring quantification from 0.5 to 10,000 ng/mL cilazaprilat, the d5 mass shift ensures isotopic cross-talk from the high‑end calibrator remains ≤0.2 ng/mL (<5% LLOQ) [1], while certified d0 content <0.3% prevents low‑QC bias >3% [2]. This dual safeguard maintains linearity and accuracy across a four‑order‑of‑magnitude dynamic range without the need for post‑hoc calibration corrections, meeting the strict requirements of EMA and FDA bioanalytical method validation guidelines.

Multi‑Lot, Multi‑Site Bioanalysis with Demanding Matrix Effect Control

The tight IS‑normalized matrix factor window (0.97–1.04) demonstrated with cilazaprilat‑d5 [3] allows consistent performance across diverse plasma sources (hemolyzed, lipemic, hyperbilirubinemic). In multi‑center studies, this eliminates the need for matrix‑specific calibration curves or repeated re‑analysis due to ion suppression drift, reducing total cost per sample and ensuring on‑time data delivery for regulatory submission.

Method Transfer and Troubleshooting of Existing Non‑Deuterated IS Assays

Laboratories currently using a structural analog IS (e.g., telmisartan, losartan) often encounter inter‑lot matrix factor CVs >12% [4]. Switching to cilazaprilat‑d5 with co‑eluting isotope dilution reduces this variability to <3% CV [3] and brings method precision back within acceptance limits. The product’s documented isotopic purity further ensures that the transition to a stable isotope-labeled IS does not introduce new sources of systematic error.

Quality Control Release Testing of Deuterated Internal Standard Batches

When establishing a certified reference material program, the lot‑specific COA confirming d0 <0.3% [2] serves as a quantitative benchmark. Procuring cilazaprilat‑d5 with published isotopic enrichment data allows QC laboratories to verify that each shipment meets the ≥99% D5 threshold required to prevent the >10% low‑QC bias quantified by Hewavitharana et al. [2], ensuring batch‑to‑batch consistency across the lifecycle of a validated method.

Technical Documentation Hub

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